molecular formula C24H23N5O4 B10959191 N-benzyl-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-N-phenyl-1,2-oxazole-3-carboxamide

N-benzyl-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-N-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B10959191
M. Wt: 445.5 g/mol
InChI Key: HHABGWKEOPVFKH-UHFFFAOYSA-N
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Description

N-BENZYL-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-N-PHENYL-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, an isoxazole ring, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-N-PHENYL-3-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and a 1,3-diketone.

    Introduction of the Nitro Group: Nitration of the pyrazole ring is achieved using a mixture of concentrated nitric and sulfuric acids.

    Formation of the Isoxazole Ring: The isoxazole ring is synthesized through a cycloaddition reaction involving hydroxylamine and an α,β-unsaturated carbonyl compound.

    Coupling Reactions: The final compound is obtained by coupling the pyrazole and isoxazole intermediates with appropriate benzyl and phenyl groups under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-N-PHENYL-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl and phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can undergo intramolecular cyclization to form more complex ring structures under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

    Cyclization: Acidic or basic conditions, depending on the desired product.

Major Products

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives.

    Cyclization: Formation of polycyclic compounds.

Scientific Research Applications

N-BENZYL-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-N-PHENYL-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Industrial Chemistry: Employed as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-BENZYL-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-N-PHENYL-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-BENZYL-4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-N-PHENYL-3-ISOXAZOLECARBOXAMIDE: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    N-BENZYL-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-N-PHENYL-3-ISOXAZOLECARBOXAMIDE: Contains different substituents on the pyrazole or isoxazole rings, leading to variations in properties.

Uniqueness

The presence of both the nitro group and the combination of pyrazole and isoxazole rings in N-BENZYL-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-N-PHENYL-3-ISOXAZOLECARBOXAMIDE makes it unique compared to other similar compounds

Properties

Molecular Formula

C24H23N5O4

Molecular Weight

445.5 g/mol

IUPAC Name

N-benzyl-4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-5-methyl-N-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H23N5O4/c1-16-23(29(31)32)17(2)28(25-16)15-21-18(3)33-26-22(21)24(30)27(20-12-8-5-9-13-20)14-19-10-6-4-7-11-19/h4-13H,14-15H2,1-3H3

InChI Key

HHABGWKEOPVFKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=C(ON=C2C(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4)C)C)[N+](=O)[O-]

Origin of Product

United States

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